molecular formula C20H18N2O2S B6510457 2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902940-96-9

2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No. B6510457
CAS RN: 902940-96-9
M. Wt: 350.4 g/mol
InChI Key: PNUPTLORZHCUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their various chemical and biological applications . They have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines can be achieved through several methods. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques. For example, steady-state absorption and emission spectra can be combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For instance, it has been demonstrated that thieno[2,3-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques. For example, the yield, melting point, and IR spectrum of the compound can be determined .

Scientific Research Applications

2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress in various cell types, as well as to study the mechanism of action of various drugs. In addition, this compound has been used to study the effects of various hormones on the cardiovascular system, as well as to study the effects of various environmental toxins on the nervous system.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is still not fully understood. However, it is known that this compound acts as an antioxidant, scavenging oxygen radicals and other reactive oxygen species. In addition, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These effects are thought to be mediated by the binding of this compound to various cellular receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and enzyme-inhibitory effects, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been shown to have beneficial effects on the cardiovascular system, including the reduction of cholesterol levels, the inhibition of platelet aggregation, and the reduction of blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in lab experiments include its low cost and its availability. This compound is also relatively stable and easy to store. The main limitation of using this compound in lab experiments is its lack of specificity. This compound can bind to a variety of cellular receptors, which may lead to undesired effects.

Future Directions

There are a variety of potential future directions for 2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione research. One potential direction is to further elucidate the mechanism of action of this compound. In addition, further research could be conducted to explore the potential therapeutic applications of this compound. Other potential directions include studying the effects of this compound on other organs and tissues, as well as developing new synthetic methods for producing this compound. Finally, research could be conducted to explore the potential interactions between this compound and other drugs and compounds.

Synthesis Methods

2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be synthesized in a two-step process. First, a reaction between 2-ethoxy-3-methylbenzaldehyde and 2-amino-4-methylpyrimidine is carried out in a solution of acetic acid and acetic anhydride. This results in the formation of 2-ethoxy-3-methyl-4-methylpyrimidine-5-thione. This intermediate is then reacted with 3-chloro-2-ethoxyphenol in the presence of sodium hydroxide. This yields the desired this compound product.

properties

IUPAC Name

2-(3-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-15-9-5-8-14(10-15)18-21-19-16(20(25)22-18)11-13-7-4-6-12(2)17(13)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPTLORZHCUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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